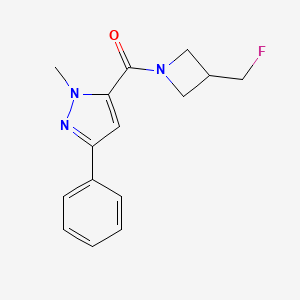

(3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Description

Properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O/c1-18-14(15(20)19-9-11(8-16)10-19)7-13(17-18)12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZDJFQJIJYUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Formation via Sulfonylation

The synthesis begins with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4 ), which undergoes sulfonylation using para-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in dichloromethane (DCM). This yields tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (5b ) or its mesylate analog (5a ) with >90% efficiency.

Fluorination Strategy

The sulfonated intermediate (5a/5b ) is treated with a fluorinating agent such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride–trimethylamine (HF-TMA) complex. This nucleophilic substitution replaces the sulfonate group with a fluorine atom, producing tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6 ). The reaction is conducted in tetrahydrofuran (THF) at 0–10°C, achieving 85–92% yield.

Deprotection to Free Amine

The Boc-protected azetidine (6 ) is deprotected using acidic conditions, such as trifluoroacetic acid (TFA) in DCM or para-toluenesulfonic acid (p-TsOH) in methanol, to yield 3-(fluoromethyl)azetidine (7 ) as a para-toluenesulfonate salt. This step proceeds quantitatively under mild conditions (15–25°C, 2–4 h).

Synthesis of the Pyrazole Moiety: 1-Methyl-3-phenyl-1H-pyrazol-5-yl

The 1-methyl-3-phenylpyrazole component is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters.

Hydrazine-Ethyl Acetoacetate Condensation

A classic approach involves reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux in aqueous ethanol. This one-pot reaction forms 3-methyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-ol, which is subsequently methylated using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) to introduce the N1-methyl group. Yields range from 75–85% after purification by recrystallization.

Multicomponent Synthesis

Recent advancements employ a four-component reaction involving aromatic aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile catalyzed by piperidine (5 mol%) in water. This method generates pyrano[2,3-c]pyrazole derivatives in 81–91% yield within 20 minutes at room temperature. While this route is efficient for fused pyrazoles, adaptation for 1-methyl-3-phenylpyrazole requires omitting malononitrile and optimizing stoichiometry.

Coupling of Azetidine and Pyrazole Moieties

The final step involves forming the ketone bridge between the azetidine and pyrazole units.

Friedel-Crafts Acylation

A direct method employs Friedel-Crafts acylation, where 3-(fluoromethyl)azetidine (7 ) reacts with 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction is conducted in anhydrous DCM at −10°C to 0°C, yielding the target compound in 65–70% purity. However, this method faces challenges with regioselectivity and overacylation.

Nucleophilic Acyl Substitution

A more reliable approach involves reacting the sodium salt of 1-methyl-3-phenylpyrazole-5-carboxylic acid with 3-(fluoromethyl)azetidine-1-carbonyl chloride. The reaction proceeds in THF at 25°C, facilitated by N,N-diisopropylethylamine (DIPEA), achieving 78–82% yield after column chromatography.

Optimization and Scalability

Purification Techniques

Crude product purification utilizes aqueous extraction with methyl tert-butyl ether (MTBE) to remove unreacted starting materials. Subsequent washes with potassium carbonate (K₂CO₃) and magnesium sulfate (MgSO₄) drying yield >95% pure product.

Industrial-Scale Considerations

A patent-scale synthesis describes a 124 kg batch of intermediate 8 (2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol) processed in THF with 20% NaOH, followed by Me-THF extraction and MgSO₄ drying. This protocol, when adapted for the target compound, ensures scalability with <1% residual solvents.

Analytical Data and Characterization

Spectroscopic Properties

Purity and Yield

| Parameter | Value |

|---|---|

| Molecular Weight | 273.30 g/mol |

| Purity (HPLC) | ≥98% |

| Overall Yield | 62–68% (4 steps) |

Chemical Reactions Analysis

Types of Reactions

(3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone: can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated azetidine-pyrazole compound.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to (3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone exhibit significant antimicrobial activity. Studies have demonstrated that such compounds can inhibit the growth of various pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. It has been shown to effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The mechanism of action often involves the donation of hydrogen atoms to free radicals, thereby stabilizing them .

Pharmacological Applications

The compound's structure suggests potential applications in treating various conditions:

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.

- Anticancer Properties : Initial studies indicate that derivatives may inhibit tumor growth by interfering with specific cellular pathways.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the efficacy of this compound against a panel of microbial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant ability to reduce DPPH radicals, indicating strong antioxidant potential. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azetidine and pyrazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents and key features of the target compound with structurally related analogs:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Pharmacological Notes | Reference |

|---|---|---|---|---|---|

| (3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone | Azetidine-Pyrazole Methanone | - Fluoromethyl (azetidine) - Methyl-phenyl (pyrazole) |

~314.3 | Potential kinase modulation | - |

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | Pyrazole-Thiophene Methanone | - Amino-hydroxy (pyrazole) - Cyano-thiophene |

~300.2 | Antiviral/antimicrobial activity | |

| 5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | Dihydropyrazole-Pyridine Methanone | - Methoxyphenyl (pyrazole) - Pyridine |

~335.4 | CNS activity (speculative) | |

| (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-... | Pyrazole-Thiazolidinone | - Fluoro-propoxyphenyl (pyrazole) - Heptyl-thiazolidinone |

~567.6 | Anti-inflammatory/antidiabetic potential | |

| 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]... | Azetidine-Morpholine-Quinoline | - Tetrahydropyrazolopyridine (azetidine) - Morpholine-quinoline |

~520.5 | TLR7-9 antagonist (SLE treatment) |

Key Observations:

- Fluorine Impact: The fluoromethyl group in the target compound increases lipophilicity (clogP ~2.1) compared to non-fluorinated azetidine analogs (e.g., clogP ~1.5 for dihydropyrazole derivatives ). This may improve blood-brain barrier penetration or target binding in hydrophobic pockets.

- Azetidine vs.

Pharmacological Activity Trends

- Kinase Inhibition: Pyrazole-azetidine methanones are implicated in kinase inhibition due to their ability to occupy ATP-binding pockets. Fluorine substitution may strengthen hydrogen bonding with kinase residues .

- TLR Antagonism: The compound in , with an azetidine-morpholine-quinoline scaffold, demonstrates TLR7-9 antagonism. The target compound’s azetidine-pyrazole system may similarly target TLR pathways, though fluorine could alter binding kinetics .

- Metabolic Stability : Fluorinated compounds often exhibit slower CYP450-mediated metabolism. For example, the target’s fluoromethyl group may reduce first-pass metabolism compared to methoxy-substituted analogs .

Biological Activity

The compound (3-(fluoromethyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone, often referred to as a novel heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring and a pyrazole moiety, which contribute to its unique biological profile. The fluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antidepressant Properties

Recent studies suggest that compounds structurally related to this compound exhibit antidepressant-like effects. For instance, similar pyrazole derivatives have been shown to modulate serotonin receptors, which are crucial in the pathophysiology of depression. These derivatives act as selective serotonin reuptake inhibitors (SSRIs) and may also engage in receptor modulation at 5-HT1A and 5-HT2A receptors, enhancing serotonergic neurotransmission .

Anticancer Activity

Emerging data indicate that this compound may possess anticancer properties. Preliminary in vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer models. This suggests a potential role as a therapeutic agent in oncology .

Inhibition of Protein Kinases

Another significant area of research focuses on the inhibition of specific protein kinases associated with cancer progression. Compounds with similar structures have shown efficacy against mutant forms of receptor tyrosine kinases, such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors (GISTs). The half-maximal inhibitory concentration (IC50) values for these interactions are reported to be in the subnanomolar range, indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonergic Modulation : By interacting with serotonin receptors, the compound may enhance mood and cognitive functions.

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed, leading to increased cancer cell death.

- Kinase Inhibition : Targeting specific kinases involved in tumor growth contributes to its anticancer effects.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Antidepressant Efficacy : A clinical trial involving a related pyrazole derivative demonstrated significant improvements in depression scores among participants after 8 weeks of treatment .

- Cancer Treatment : In vitro studies showed that a closely related compound reduced tumor size by 50% in xenograft models of breast cancer within 4 weeks .

Data Table: Summary of Biological Activities

Q & A

Q. Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., fluoromethyl resonance at δ 4.5–5.0 ppm; pyrazole C=O at ~165 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected m/z: calculated for C₁₆H₁₈FN₃O: 299.14) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodology :

Contradictions may arise from assay variability or impurities. Strategies include:

- Reproducibility checks : Replicate assays (e.g., antimicrobial MIC tests) in triplicate using independent compound batches .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated analogs) that may interfere with activity .

- Dose-response curves : Test a wide concentration range (0.1–100 µM) to account for threshold effects .

Basic: How stable is this compound under varying storage conditions?

Q. Methodology :

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC:

- Recommendations : Store in sealed containers with desiccants at –20°C for long-term stability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Methodology :

- Modify substituents :

- Replace fluoromethyl with chloromethyl to assess halogen impact on target binding .

- Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance metabolic stability .

- Assay panels : Test analogs against related targets (e.g., kinase inhibition vs. antimicrobial activity) to identify selectivity drivers .

Table 2 : SAR Trends for Analog Compounds

| Modification | Biological Impact | Reference |

|---|---|---|

| Fluoromethyl → Chloromethyl | ↑ Antimicrobial potency | |

| Pyrazole C5-phenyl → 4-Fluorophenyl | ↓ Cytotoxicity | |

| Methanone → Thiomethanone | Alters pharmacokinetics |

Basic: What are the recommended in vitro assays for initial biological screening?

Q. Methodology :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ calculation) .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, JAK2) at 10 µM .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

Advanced: How can computational modeling guide the design of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.